molecular formula C6H7NO2S2 B3144863 Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate CAS No. 56232-75-8

Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate

Cat. No.: B3144863
CAS No.: 56232-75-8
M. Wt: 189.3 g/mol
InChI Key: WTGNEFWADGCDBI-UHFFFAOYSA-N
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Description

Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea in the presence of ethanol. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. This can lead to a range of biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate is unique due to its specific functional groups and the resulting chemical reactivity. Its thioxo group and carboxylate ester make it a versatile intermediate for various chemical syntheses and applications .

Properties

IUPAC Name

ethyl 2-sulfanylidene-3H-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S2/c1-2-9-5(8)4-3-11-6(10)7-4/h3H,2H2,1H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGNEFWADGCDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=S)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate
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Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate
Reactant of Route 3
Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate
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Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate
Reactant of Route 5
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Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate
Reactant of Route 6
Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate

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